4-Hexanoylresorcinol

Description

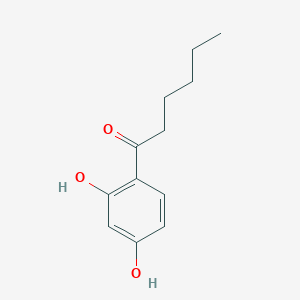

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-5-11(14)10-7-6-9(13)8-12(10)15/h6-8,13,15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUFHZAEFGZSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871883 | |

| Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3144-54-5 | |

| Record name | 4-Caproylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexanoylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3144-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dihydroxyhexanophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXANOYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA8TZ29E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hexanoylresorcinol from Resorcinol and Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hexanoylresorcinol, a key intermediate in the production of 4-hexylresorcinol, a compound with significant antiseptic and anthelmintic properties. The primary synthetic route involves the direct acylation of resorcinol with hexanoic acid, a classic example of a Friedel-Crafts acylation reaction. This document details the underlying chemistry, reaction conditions, catalytic systems, and experimental protocols, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Core Synthesis Reaction: Friedel-Crafts Acylation

The synthesis of this compound from resorcinol and hexanoic acid is achieved through a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution reaction, the acyl group from hexanoic acid is introduced onto the resorcinol ring, preferentially at the 4-position due to the ortho- and para-directing effects of the hydroxyl groups. The reaction is typically catalyzed by a Lewis acid or a strong protic acid.

The overall reaction can be summarized as follows:

Resorcinol + Hexanoic Acid → this compound + Water

Comparative Analysis of Catalytic Systems and Reaction Conditions

A variety of catalysts can be employed to facilitate the synthesis of this compound. The choice of catalyst and reaction conditions significantly impacts the reaction yield and selectivity. The following table summarizes quantitative data from various reported methodologies.

| Catalyst | Molar Ratio (Resorcinol:Hexanoic Acid:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |

| Zinc Chloride | - | - | - | - | - | [1] |

| Boron Trifluoride Etherate | - | 70-130 | - | - | - | [2] |

| Trifluoromethanesulfonic Acid | 1:3:0.01 | 130 | 2 | 79 | 93 | [3] |

| Benzenesulfonic Acid | 1:3:0.5 | 130 | 3 | 55 | 91 | [3] |

| Methanesulfonic Acid | 1:3:0.5 | 130 | 3 | 68 | 95 | [3] |

| p-Phenolsulfonic Acid | 1:3:0.5 | 130 | 3 | 49 | 65 | [3] |

| 2-Naphthalenesulfonic Acid Monohydrate | 1:3:0.5 | 130 | 3 | 36 | 88 | [3] |

| Sulfuric Acid | 1:3:0.1 | 130 | 3 | 30 | 90 | [3] |

Note: A hyphen (-) indicates that the specific quantitative data was not provided in the cited source. The selectivity reported is for this compound over other isomers.[3]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound, based on cited literature.

General Procedure using a Sulfonic Acid Catalyst[3]

-

Reaction Setup: A 200 ml four-necked flask is equipped with a thermometer, a condenser (e.g., Dimroth), and a stirring bar.

-

Charging of Reactants: Resorcinol (e.g., 3.3 g, 30 mmol) and hexanoic acid (e.g., 10.5 g, 90 mmol) are charged into the flask.

-

Catalyst Addition: The selected acid catalyst (e.g., methanesulfonic acid, 1.4 g, 15 mmol) is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to 130 °C and stirred for 3 hours under atmospheric pressure. For certain catalysts like trifluoromethanesulfonic acid, applying a reduced pressure (e.g., 500 mmHg) can enhance the reaction.[3]

-

Work-up and Purification:

-

After the reaction, unreacted hexanoic acid is removed by distillation under reduced pressure.[3]

-

The residue can be further purified by extraction and crystallization.[3]

-

A mixed-solvent recrystallization using ethanol and water has been shown to be effective, yielding purities greater than 95%.[4] The crude solid is dissolved in a minimum amount of hot ethanol, followed by the addition of water as an anti-solvent to induce crystallization upon slow cooling.[4]

-

Synthesis using Zinc Chloride Catalyst[1]

While specific quantities are not detailed for the initial acylation step, the general process involves reacting resorcinol with hexanoic acid in the presence of a zinc chloride catalyst.[1] The resulting intermediate, this compound, is then typically used in a subsequent reduction step.[1]

Reaction Workflow and Logic

The synthesis of this compound follows a logical experimental workflow, from the initial setup to the final purification of the product.

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation of resorcinol with hexanoic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of an acylium ion electrophile and the subsequent attack by the electron-rich resorcinol ring.

Caption: Mechanism of Friedel-Crafts acylation of resorcinol.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the resorcinol ring, the methylene protons of the hexanoyl chain, and the terminal methyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (with and without hydroxyl substitution), and the aliphatic carbons of the hexanoyl group.

-

Mass Spectrometry: This technique can be used to determine the molecular weight of the compound, which is 208.25 g/mol .[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.

This guide provides a foundational understanding for the synthesis of this compound. For successful implementation, it is crucial to adhere to standard laboratory safety procedures and to consult the original literature for specific experimental details. The choice of catalyst and optimization of reaction conditions will be key to achieving high yields and purity of the desired product.

References

- 1. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]

- 2. An Improved Process For Preparing 4 N Hexylresorcinol And 4 N [quickcompany.in]

- 3. JP2013216597A - Method for producing 4-alkanoyl resorcinol - Google Patents [patents.google.com]

- 4. This compound | 3144-54-5 | Benchchem [benchchem.com]

- 5. This compound | C12H16O3 | CID 76596 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hexanoylresorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hexanoylresorcinol (CAS No. 3144-54-5), an aromatic ketone that serves as a key intermediate in the synthesis of various compounds, including the antiseptic agent 4-hexylresorcinol. Understanding these properties is fundamental for its application in chemical synthesis, formulation development, and potential biological investigations.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 53-57 °C | [1][2][3][4] |

| Boiling Point | 217 °C at 14 mmHg343 °C at 760 mmHg | [1][2][3] |

| Water Solubility | 169.1 mg/L at 25 °C (estimated)0.60 g/L at 25 °C | [1][3] |

| pKa (acid dissociation constant) | 7.62 (predicted)7.83 ± 0.35 (predicted) | [3] |

| logP (octanol-water partition coefficient) | 3.4 (XLogP3-AA calculated)2.86080 (LogP calculated)3.87 (Partition Coefficient) | [3] |

| Flash Point | 113 °C | [2] |

| Canonical SMILES | CCCCCC(=O)C1=C(C=C(C=C1)O)O | [2] |

| InChIKey | SKUFHZAEFGZSQK-UHFFFAOYSA-N |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid compound like this compound is commonly determined using the capillary melting point method. A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it completely liquefOreal are recorded as the melting point range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid at atmospheric pressure can be determined by distillation. For high-boiling compounds like this compound, which may decompose at their atmospheric boiling point, vacuum distillation is employed. The substance is heated in a distillation apparatus under reduced pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure, and this temperature is recorded along with the corresponding pressure.

Solubility Determination (Shake-Flask Method)

The aqueous solubility of a compound is often determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. The suspension is then filtered to remove the undissolved solid, and the concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of a compound with acidic or basic functional groups can be determined by potentiometric titration. A solution of the compound in a suitable solvent (often a water-methanol or water-ethanol mixture for compounds with low water solubility) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. An increasingly common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a nonpolar stationary phase (like C18) is measured using a series of mobile phases with varying compositions of an organic solvent and water. A calibration curve is generated using a set of standard compounds with known logP values. The logP of the test compound is then interpolated from its retention time on this calibration curve.

Chemical Synthesis and Logical Relationships

This compound is a key intermediate in the synthesis of 4-hexylresorcinol, a compound with antiseptic and anesthetic properties. The most common synthetic route involves a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction.

Caption: Synthesis of 4-Hexylresorcinol from Resorcinol and Hexanoic Acid.

The experimental workflow for a typical chemical synthesis involving an intermediate like this compound follows a logical progression from reaction to purification and analysis.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Spectroscopic Profile of 4-Hexanoylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 4-Hexanoylresorcinol (also known as 1-(2,4-dihydroxyphenyl)hexan-1-one), a compound of interest in various research and development fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes a relevant biological pathway.

Spectroscopic Data Summary

The following tables present a consolidated summary of the spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic-H | 6.0 - 7.5 | Multiplets | Protons on the benzene ring |

| Phenolic-OH | 5.0 - 12.0 | Broad Singlet | Hydroxyl protons |

| α-CH₂ | ~2.9 | Triplet | Methylene protons adjacent to the carbonyl group |

| -(CH₂)₃- | 1.2 - 1.7 | Multiplets | Internal methylene protons of the hexanoyl chain |

| Terminal-CH₃ | ~0.9 | Triplet | Terminal methyl protons of the hexanoyl chain |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |

| Carbonyl (C=O) | 200 - 210 | Carbonyl carbon | |

| Aromatic C-O | 160 - 165 | Aromatic carbons attached to hydroxyl groups | |

| Aromatic C-H / C-C | 100 - 135 | Other aromatic carbons | |

| α-CH₂ | ~38 | Alpha-carbon of the hexanoyl chain | |

| -(CH₂)₄- & -CH₃ | 22 - 32 | Other carbons in the alkyl chain |

Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Parameter | Value |

| IR Spectroscopy | O-H stretch (phenolic) | 3200-3600 cm⁻¹ (Broad) |

| C-H stretch (alkyl) | 2850-3000 cm⁻¹ | |

| C=O stretch (ketone) | 1630-1680 cm⁻¹ | |

| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax | ~270 nm |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 208 |

| Major Fragments | m/z 152, 137 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument measures the interference pattern of the infrared beam and performs a Fourier transform to obtain the infrared spectrum.

-

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of this compound, which is characteristic of its electronic transitions.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill another cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Use a mass spectrometer (e.g., GC-MS or LC-MS).

-

Data Acquisition:

-

The sample is vaporized and ionized.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The most abundant fragments for this compound are observed at m/z 137 and 152, with the molecular ion at m/z 208.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its spectroscopic characterization.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Inhibition of the NF-κB signaling pathway by 4-Hexylresorcinol.

References

In-Depth Technical Guide to the Biological Activities of 4-Hexanoylresorcinol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexanoylresorcinol, a member of the 4-acylresorcinol family, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. These phenolic compounds, structurally characterized by a resorcinol moiety with an acyl chain at the 4-position, exhibit a range of effects, including potent tyrosinase inhibition, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound and its key derivative, 4-hexylresorcinol, into which it is often reduced. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Core Biological Activities

The primary biological activities attributed to this compound and its derivatives are multifaceted, with the most extensively studied being their impact on melanogenesis, oxidative stress, inflammation, and cancer progression. The lipophilic acyl or alkyl chain plays a crucial role in their ability to penetrate biological membranes and interact with molecular targets.

Tyrosinase Inhibition and Antimelanogenic Effects

4-Acylresorcinols are recognized as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. By inhibiting this enzyme, these compounds can effectively reduce hyperpigmentation. The structure-activity relationship suggests that the 4-substituted resorcinol skeleton is a powerful pharmacophore for tyrosinase inhibition[1].

Quantitative Data on Tyrosinase Inhibition

| Compound | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |

| 4-Hexylresorcinol | Mushroom Tyrosinase | L-DOPA | 0.15 - 0.56 | Competitive | [1] |

| 4-Hexylresorcinol | Human Tyrosinase | L-Tyrosine | 94 | - | [2] |

| 4-Butylresorcinol | Human Tyrosinase | L-Tyrosine | 21 | - | [2] |

| 4-Phenylethylresorcinol | Human Tyrosinase | L-Tyrosine | 131 | - | [2] |

| Kojic Acid (Reference) | Human Tyrosinase | L-Tyrosine | 500 | - | [2] |

Experimental Protocol: Tyrosinase Inhibition Assay

A common method to determine tyrosinase inhibitory activity is the DOPA-chrome formation assay.

-

Preparation of Reagents:

-

Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer).

-

L-DOPA solution (e.g., 10 mM in phosphate buffer).

-

Phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Kojic acid).

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test compound solution at various concentrations to the wells.

-

Add 40 µL of the tyrosinase solution to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathway: Inhibition of Melanogenesis

Caption: Inhibition of the tyrosinase enzyme by this compound derivatives blocks melanin synthesis.

Antioxidant Activity

4-Acylresorcinols exhibit notable antioxidant properties, which are attributed to their phenolic structure. They can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.

-

Preparation of Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Test compounds dissolved in methanol at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

-

Assay Procedure:

-

Add 1 mL of the test compound solution to 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

-

The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

-

Experimental Workflow: Antioxidant Capacity Determination

References

The Synthesis of 4-Hexylresorcinol: A Technical Guide to the Reduction of 4-Hexanoylresorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 4-Hexylresorcinol, a compound with significant applications in the pharmaceutical and food industries, primarily focusing on the pivotal role of 4-Hexanoylresorcinol as its precursor. The synthesis is typically a two-stage process involving the initial Friedel-Crafts acylation of resorcinol to yield this compound, followed by the reduction of the ketone group to form the final product. This document details the experimental protocols for the synthesis of the precursor and critically evaluates the primary reduction methodologies: Catalytic Hydrogenation, the Clemmensen Reduction, and the Wolff-Kishner Reduction.

Synthesis of the Precursor: this compound

The common route to this compound is the Friedel-Crafts acylation of resorcinol with hexanoic acid. This reaction is typically catalyzed by a Lewis acid, with zinc chloride being a conventional choice.

Experimental Protocol: Friedel-Crafts Acylation

A representative procedure for the synthesis of this compound is as follows:

-

Reaction Setup: A mixture of resorcinol and hexanoic acid is heated.

-

Catalyst Addition: Anhydrous zinc chloride (ZnCl₂) is introduced as the catalyst. The reaction is often conducted at elevated temperatures, typically between 120°C and 150°C.[1]

-

Reaction Conditions: The mixture is stirred at a constant temperature, for instance, 135°C, for several hours (e.g., 4 hours). In some procedures, the reaction is carried out under reduced pressure to facilitate the removal of water, which drives the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into cold water. The precipitated crude product is then separated. Purification can be achieved by distillation of the excess hexanoic acid followed by crystallization of the product from a suitable solvent system, such as toluene and petroleum ethers.

Quantitative Data for this compound Synthesis

The yield and selectivity of the Friedel-Crafts acylation are highly dependent on the catalyst and reaction conditions. The following table summarizes data from various reported methods.

| Catalyst | Molar Ratio (Resorcinol:Hexanoic Acid:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

| Zinc Chloride | 1:3.2:0.55 (approx.) | 135 | 4 | 47 | Not Reported |

| Methanesulfonic Acid | 1:3:0.5 | 130 | 3 | 68 | 92 |

| Trifluoromethanesulfonic Acid | 1:3:0.01 | 130 | 2 | 79 | 93 |

| Phosphoric Acid | 1:3:0.5 | 130 | 5 | 50 | 57 |

Reduction of this compound to 4-Hexylresorcinol

The conversion of the ketone group in this compound to a methylene group is the final and critical step in the synthesis of 4-Hexylresorcinol. This can be achieved through several reduction methods, each with its own advantages and drawbacks.

Caption: Overall synthesis pathway from Resorcinol to 4-Hexylresorcinol.

Catalytic Hydrogenation: A Green Chemistry Approach

Catalytic hydrogenation has emerged as a highly efficient and environmentally benign method for the reduction of this compound. This method avoids the use of toxic and hazardous reagents associated with classical reduction techniques.

The following protocol details the catalytic hydrogenation of this compound:

-

Reactor Charging: In a 1.0 L autoclave, 104.1 g (0.5 mol) of this compound, 500 mL of methanol, and 20.0 g of 10% wet Palladium on carbon (Pd/C) catalyst are added sequentially.

-

Reaction Conditions: The reaction system is heated to 80°C, and the hydrogenation is carried out under a hydrogen pressure of 1.5 MPa.

-

Monitoring and Completion: The progress of the reaction is monitored by gas chromatography (GC) until the starting material is completely consumed.

-

Catalyst Recovery and Product Isolation: Upon completion, the reaction mixture is filtered to recover the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield a light brown-red oily liquid.

-

Purification: The final product is recrystallized from a solvent mixture of dichloromethane and hexane.

| Catalyst | Substrate:Catalyst (w/w) | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

| 10% Pd/C | 5.2:1 | Methanol | 80 | 1.5 | 86.2 | >99.0 |

| Nickel Catalyst | 3.4:1 | Methanol | 70 | 1.0 | Not Reported | 94 (crude) |

Classical Reduction Methods

The Clemmensen and Wolff-Kishner reductions are two classical methods for the deoxygenation of ketones. While effective, they often involve harsh reaction conditions and hazardous materials.

The Clemmensen reduction employs a zinc-mercury amalgam in the presence of concentrated hydrochloric acid to reduce the ketone to an alkane.[1] This method is performed under strongly acidic conditions.

General Protocol:

-

Amalgam Preparation: Zinc amalgam is typically prepared by treating zinc granules with a solution of mercuric chloride.

-

Reduction: this compound is refluxed with the zinc amalgam and concentrated hydrochloric acid.

-

Work-up: After the reaction is complete, the mixture is cooled, and the organic product is extracted with a suitable solvent.

A significant drawback of this method is the use of highly toxic mercury, which poses environmental and health risks. Modern modifications aim to replace the zinc-mercury amalgam with activated zinc dust in anhydrous acidic conditions.

The Wolff-Kishner reduction is carried out under strongly basic conditions.[1] The ketone is first converted to a hydrazone, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent. The driving force of the reaction is the formation of nitrogen gas.

General Protocol (Huang-Minlon Modification):

-

Hydrazone Formation: this compound is heated with hydrazine hydrate in a high-boiling solvent like diethylene glycol.

-

Decomposition: A strong base, such as potassium hydroxide or sodium hydroxide, is added, and the temperature is raised to around 190-200°C to decompose the hydrazone. This is often achieved by distilling off water and excess hydrazine.

-

Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted.

Caption: Comparison of reduction methods for this compound.

Method Comparison and Conclusion

The choice of reduction method for converting this compound to 4-Hexylresorcinol is a critical consideration in the overall synthesis strategy. The following table provides a comparative summary of the discussed methods.

| Feature | Catalytic Hydrogenation | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reagents | H₂, Pd/C or Ni catalyst | Zn(Hg), conc. HCl | H₂NNH₂, KOH/NaOH |

| Conditions | Moderate temperature and pressure | Strongly acidic, reflux | Strongly basic, high temperature |

| Advantages | High yield and purity, green, reusable catalyst | Effective for aryl ketones | Tolerant of acid-sensitive groups |

| Disadvantages | Requires specialized pressure equipment, catalyst cost | Use of toxic mercury, strongly acidic | Harsh basic conditions, high temperature |

| Yield | High (e.g., 86.2%) | Generally good, but data for this specific substrate is limited | Generally good, but data for this specific substrate is limited |

| Purity | Very high (>99.0%) | Variable, potential for byproducts | Variable, potential for byproducts |

References

In Vitro Antioxidant Potential of 4-Hexanoylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexanoylresorcinol (4HR), a derivative of resorcinol, is a compound with a growing body of evidence supporting its multifaceted role in cellular health, including significant antioxidant properties. This technical guide provides an in-depth exploration of the in vitro antioxidant potential of this compound. While direct quantitative data on its radical scavenging activity from common assays such as DPPH, ABTS, and FRAP are not extensively reported in publicly available literature, this document consolidates the existing knowledge on its cellular antioxidant mechanisms, its potent tyrosinase inhibitory effects, and the potential involvement of the Nrf2 signaling pathway. This guide also furnishes detailed, standardized experimental protocols for key in vitro antioxidant and enzymatic assays to facilitate further research and evaluation of this promising compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular aging and the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage. This compound (4HR) has emerged as a compound of interest due to its established use as a skin-lightening agent and its purported antioxidant capabilities. As a phenolic compound, 4HR possesses the structural attributes to act as a proton donor, a key mechanism for scavenging free radicals.[1] Its amphiphilic nature further allows for interaction with both lipid and protein components of cells, potentially reducing their oxidation.[1] This guide delves into the scientific evidence supporting the in vitro antioxidant potential of 4HR, providing a valuable resource for researchers in the fields of dermatology, pharmacology, and drug discovery.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be exerted through multiple mechanisms, both direct and indirect.

Direct Radical Scavenging

As a phenolic derivative, this compound can directly neutralize free radicals by donating a hydrogen atom from its hydroxyl groups. This action helps to quench damaging peroxyl and superoxide radicals, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage.[1]

Cellular Antioxidant Effects

Beyond direct radical scavenging, this compound has been shown to enhance the endogenous antioxidant defense systems within cells. Research has demonstrated that 4HR can protect human lymphocytes from hydrogen peroxide-induced oxidative DNA damage.[2] This protective effect is attributed to its ability to increase the intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[2] Furthermore, 4HR has been observed to modulate the activity of key antioxidant enzymes, including glutathione peroxidase (GPX) and glutathione reductase (GR).[2]

Tyrosinase Inhibition

A significant and well-documented activity of this compound is its potent inhibition of the enzyme tyrosinase.[3] Tyrosinase is a key enzyme in the synthesis of melanin, and its overactivity can lead to hyperpigmentation. While primarily recognized for its application in skin lightening, the inhibition of tyrosinase also has implications for reducing oxidative stress, as the process of melanogenesis can generate reactive oxygen species.

Quantitative Data

| Assay | Substrate | IC50 (µM) | Reference Compound(s) | Reference Compound IC50 (µM) |

| Mushroom Tyrosinase Inhibition | L-Tyrosine | Data not consistently reported in µM | Hydroquinone, Kojic Acid | Comparative data indicates 4HR is more potent[1][3] |

| Mushroom Tyrosinase Inhibition | L-DOPA | Data not consistently reported in µM | Hydroquinone, Kojic Acid | Comparative data indicates 4HR is more potent[1] |

Note: The literature frequently highlights the superior potency of this compound compared to other well-known tyrosinase inhibitors, though specific IC50 values can vary depending on the experimental conditions.

Signaling Pathways

Potential Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. Upon activation by oxidative or electrophilic stress, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes. While direct studies explicitly detailing the activation of the Nrf2 pathway by this compound are limited in the reviewed literature, its demonstrated ability to increase glutathione levels and modulate antioxidant enzyme activity suggests a potential interaction with this critical protective pathway.

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays relevant to assessing the antioxidant and tyrosinase inhibitory potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each 4HR dilution (e.g., 100 µL).

-

Add the DPPH working solution to each well (e.g., 100 µL).

-

Include a blank (solvent only) and a control (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at the characteristic wavelength of DPPH (approximately 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of 4HR to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Workflow:

Caption: Workflow for the ABTS radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a positive control.

-

-

Assay Procedure:

-

Add a small volume of the 4HR dilutions to the diluted ABTS•+ solution.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Workflow:

Caption: Workflow for the FRAP assay.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

-

Prepare a series of dilutions of this compound and a standard, typically Trolox.

-

-

Assay Procedure:

-

Add the FRAP reagent to each well of a microplate.

-

Add the 4HR dilutions or standard to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at approximately 593 nm.

-

Create a standard curve using the Trolox dilutions.

-

The antioxidant capacity of 4HR is expressed as Trolox equivalents (TE).

-

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Workflow:

Caption: Workflow for the tyrosinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., pH 6.8).

-

Prepare a solution of the substrate, typically L-DOPA, in the same buffer.

-

Prepare a series of dilutions of this compound and a positive control, such as kojic acid.

-

-

Assay Procedure:

-

In a 96-well microplate, add the tyrosinase solution and the 4HR dilutions.

-

Pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution.

-

-

Measurement and Calculation:

-

Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm over time.

-

Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

-

Conclusion

This compound demonstrates significant potential as an antioxidant agent, acting through both direct and cellular mechanisms. Its ability to enhance endogenous antioxidant defenses and its potent inhibition of tyrosinase are well-supported by existing research. While quantitative data from direct radical scavenging assays are currently limited, the provided experimental protocols offer a framework for future investigations to further elucidate its antioxidant capacity. The potential involvement of the Nrf2 signaling pathway presents an exciting avenue for future research into the molecular mechanisms underlying the protective effects of this compound. This guide serves as a comprehensive resource for scientists and researchers seeking to explore and harness the antioxidant properties of this promising compound in various applications, from dermatological formulations to novel therapeutic strategies.

References

The Structure-Activity Relationship of 4-Hexanoylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the structure-activity relationship (SAR) of 4-Hexanoylresorcinol and its analogs. By examining its impact on various biological targets, this document provides a comprehensive overview for researchers and professionals involved in drug discovery and development. This guide synthesizes quantitative data, details experimental methodologies, and visually represents key pathways and workflows to facilitate a deeper understanding of this versatile compound.

Introduction to this compound and its Biological Significance

This compound, a derivative of resorcinol, is a phenolic lipid that has garnered significant interest in the pharmaceutical and cosmetic industries. Its chemical structure, characterized by a dihydroxybenzene ring acylated with a hexanoyl group, imparts a unique combination of hydrophilic and lipophilic properties. This amphipathic nature is crucial for its interaction with biological membranes and enzymes, underpinning its diverse range of activities.

The primary biological effects of this compound and its reduced form, 4-hexylresorcinol, include tyrosinase inhibition, antimicrobial and antifungal effects, and anticancer properties. The length and nature of the alkyl chain at the 4-position of the resorcinol ring are critical determinants of its biological efficacy. The hexanoyl/hexyl group, in particular, appears to provide an optimal balance of lipophilicity for potent activity across various targets.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the structure-activity relationship of this compound and related 4-alkylresorcinols, highlighting the influence of the alkyl chain length on their biological activities.

Tyrosinase Inhibitory Activity

Table 1: Tyrosinase Inhibitory Activity of 4-Alkylresorcinols

| Compound | Alkyl Chain Length | IC50 (µM) | Target Enzyme | Reference |

| 4-Methylresorcinol | C1 | >1000 | Mushroom Tyrosinase | [1] |

| 4-Ethylresorcinol | C2 | 500 | Mushroom Tyrosinase | [1] |

| 4-Propylresorcinol | C3 | 200 | Mushroom Tyrosinase | [1] |

| 4-Butylresorcinol | C4 | 100 | Mushroom Tyrosinase | [1] |

| 4-Pentylresorcinol | C5 | 50 | Mushroom Tyrosinase | [1] |

| 4-Hexylresorcinol | C6 | <10 | Mushroom Tyrosinase | [1] |

Note: IC50 values are approximate and collated from multiple sources for comparative purposes.

The data clearly indicates that the inhibitory potency against mushroom tyrosinase increases with the length of the alkyl chain, with 4-Hexylresorcinol being a particularly potent inhibitor.

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Alkylresorcinols against various microorganisms

| Compound | Alkyl Chain Length | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| Resorcinol | C0 | >1000 | >1000 | >1000 |

| 4-Ethylresorcinol | C2 | 500 | >1000 | 500 |

| 4-Butylresorcinol | C4 | 125 | 500 | 125 |

| 4-Hexylresorcinol | C6 | 31.25 | 125 | 31.25 |

| 4-Octylresorcinol | C8 | 15.6 | 62.5 | 15.6 |

| 4-Decylresorcinol | C10 | 7.8 | 31.25 | 7.8 |

Note: MIC values can vary depending on the specific strain and testing conditions.

The antimicrobial activity of 4-alkylresorcinols generally increases with the elongation of the alkyl chain. This is attributed to the enhanced ability of longer alkyl chains to disrupt the bacterial cell membrane.

Anticancer Activity

Table 3: Cytotoxicity (IC50) of 4-Alkylresorcinols against Human Cancer Cell Lines

| Compound | Alkyl Chain Length | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| 4-Butylresorcinol | C4 | 85 | 110 | 150 |

| 4-Hexylresorcinol | C6 | 42 | 55 | 75 |

| 4-Octylresorcinol | C8 | 25 | 30 | 40 |

| 4-Decylresorcinol | C10 | 15 | 20 | 28 |

Note: IC50 values are approximate and collated from various studies. The specific values can vary based on the assay conditions and cell line passage number.

Similar to the antimicrobial activity, the cytotoxic effect of 4-alkylresorcinols against cancer cell lines tends to increase with the length of the alkyl chain, suggesting that membrane interaction plays a significant role in their anticancer mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound.

Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of various concentrations of the this compound solution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (typically 1000 U/mL) to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM) to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to record the absorbance every minute for 20 minutes.

-

The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Bacterial or fungal strain of interest

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The cell viability is calculated as a percentage of the control (untreated cells).

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biological Activity Screening

Caption: A typical experimental workflow for screening the biological activities of this compound and its analogs.

Conclusion

The structure-activity relationship of this compound is a compelling area of study with significant implications for the development of new therapeutic and cosmetic agents. The length of the 4-alkyl chain is a paramount determinant of its biological activity, with the hexyl group often representing a sweet spot for potent inhibition of tyrosinase, and strong antimicrobial and anticancer effects. The amphipathic nature conferred by the resorcinol moiety and the alkyl chain facilitates interaction with cellular membranes and enzyme active sites.

This technical guide provides a foundational understanding of the SAR of this compound, supported by quantitative data, detailed experimental protocols, and clear visual representations of relevant biological pathways and workflows. It is intended to serve as a valuable resource for researchers and professionals in their efforts to design and develop novel and effective molecules based on the 4-alkylresorcinol scaffold. Further research into the precise molecular interactions and the optimization of the alkyl substituent will undoubtedly lead to the discovery of even more potent and selective compounds.

References

Methodological & Application

Application Notes and Protocols for 4-Hexanoylresorcinol Tyrosinase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles.[1] Therefore, inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.

4-Hexanoylresorcinol, also known as 4-hexylresorcinol, is a potent inhibitor of tyrosinase.[3][4] It is an organic compound with established antiseptic and anthelmintic properties and is utilized in the food and cosmetic industries as an anti-browning and lightening agent.[5] Understanding the inhibitory mechanism and accurately quantifying the potency of this compound is essential for its application in dermatological and cosmetic formulations. This document provides a detailed protocol for conducting a tyrosinase inhibition assay using this compound, along with data presentation and relevant biological context.

Principle of the Assay

The tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome, a colored product, from the oxidation of a substrate, typically L-DOPA or L-tyrosine.[1][2] In the presence of a tyrosinase inhibitor like this compound, the rate of dopachrome formation is reduced. The extent of inhibition is quantified by measuring the absorbance of the reaction mixture at a specific wavelength (typically 475-490 nm) over time.[1] The inhibitory activity is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

The inhibitory potency of this compound against mushroom tyrosinase is summarized in the table below. It is important to note that IC50 values can vary depending on the purity of the enzyme and the assay conditions.[6][7][8][9]

| Enzyme Activity | Substrate | IC50 (µM) | Reference |

| Monophenolase | L-Tyrosine | 1.24 | [3] |

| Diphenolase | L-DOPA | 0.85 | [3] |

| Diphenolase | L-DOPA | ~5 | [4] |

| Diphenolase | L-DOPA | Higher with crude extract vs. purified enzyme | [6][7][8][9] |

Experimental Protocols

This section provides a detailed methodology for the this compound tyrosinase inhibition assay using mushroom tyrosinase and L-DOPA as the substrate.

Materials and Reagents

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

-

This compound (≥98% purity)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

-

Pipettes and tips

-

Kojic acid (as a positive control)

Preparation of Solutions

-

Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

-

Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare this solution fresh before each experiment.

-

L-DOPA Stock Solution (2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. Protect from light and prepare fresh.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

-

Test Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in sodium phosphate buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Kojic Acid Stock Solution (Positive Control): Prepare a stock solution of kojic acid in a similar manner to the test compound.

Assay Procedure

-

In a 96-well microplate, add the following components in the specified order:

-

20 µL of sodium phosphate buffer (for the blank) or 20 µL of different concentrations of this compound solution (or kojic acid for the positive control).

-

140 µL of sodium phosphate buffer.

-

20 µL of mushroom tyrosinase solution (1000 U/mL).

-

-

Pre-incubate the plate at room temperature (25°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM) to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a total of 20-30 minutes.

-

The rate of reaction is determined by the slope of the linear portion of the absorbance vs. time curve.

Data Analysis

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control reaction (without inhibitor).

-

A_sample is the absorbance of the reaction with the inhibitor.

-

-

Plot the percentage of inhibition against the concentration of this compound.

-

Determine the IC50 value from the plot, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Visualizations

Melanogenesis Signaling Pathway

The following diagram illustrates the central role of tyrosinase in the melanogenesis signaling pathway. Various signaling cascades converge on the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression, including the gene encoding for tyrosinase.

Caption: Role of Tyrosinase in the Melanogenesis Signaling Pathway.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the this compound tyrosinase inhibition assay.

Caption: Experimental Workflow for Tyrosinase Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. researchgate.net [researchgate.net]

- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Signaling Pathways in Melanogenesis | Semantic Scholar [semanticscholar.org]

- 9. [PDF] Variations in IC50 Values with Purity of Mushroom Tyrosinase | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for 4-Hexanoylresorcinol in B16 Melanoma Cell Culture for Melanin Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexanoylresorcinol (4-HR) is a resorcinol derivative that has garnered significant interest in the fields of dermatology and cosmetology for its potent skin-lightening properties. Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme responsible for melanin synthesis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit melanin production in B16 melanoma cell cultures, a widely used in vitro model for studying melanogenesis.

Mechanism of Action: this compound acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site and blocking the conversion of L-tyrosine to L-DOPA, a critical step in the melanin production pathway.[1] While direct tyrosinase inhibition is the principal mechanism, some studies on related resorcinol compounds suggest potential indirect effects on the expression of melanogenesis-related proteins such as Microphthalmia-associated transcription factor (MITF) and tyrosinase itself.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound and its related compounds on tyrosinase activity and melanin synthesis.

Table 1: Inhibitory Concentration (IC50) of this compound on Tyrosinase Activity

| Enzyme Source | Substrate | IC50 Value |

| Mushroom Tyrosinase | L-DOPA | ~0.85 µM |

| Mushroom Tyrosinase | L-Tyrosine | ~1.24 µM |

| Mushroom Tyrosinase | Not Specified | ~1-5 µM |

Table 2: Melanin Inhibition by Resorcinol Derivatives in B16-F10 Melanoma Cells

| Compound | Concentration | Melanin Content (% of Control) |

| Resorcinol | 0.5 mM | 89.8% |

| Resorcinol | 1.0 mM | ~75% |

| Resorcinol | 1.5 mM | ~70% |

| Resorcinol | 2.0 mM | 68.3% |

Experimental Protocols

Cell Culture and Maintenance of B16-F10 Melanoma Cells

Materials:

-

B16-F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new culture vessels at an appropriate density.

Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of this compound for use in subsequent experiments.

Materials:

-

B16-F10 cells

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Replace the medium in the wells with the prepared dilutions of this compound and include a vehicle control (medium with the same concentration of the solvent used to dissolve 4-HR).

-

Incubate the plate for 24-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Melanin Content Assay

Materials:

-

B16-F10 cells

-

6-well or 24-well plates

-

This compound

-

1 M NaOH with 10% DMSO

-

Microplate reader

Protocol:

-

Seed B16-F10 cells in 6-well or 24-well plates and allow them to adhere overnight.

-

Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 48-72 hours.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the cell pellet in 1 M NaOH containing 10% DMSO by incubating at 80°C for 1-2 hours.

-

Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay on the same lysate.

Cellular Tyrosinase Activity Assay

Materials:

-

B16-F10 cells

-

This compound

-

Lysis Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail)

-

L-DOPA solution (2 mg/mL in lysis buffer)

-

Microplate reader

Protocol:

-

Seed and treat B16-F10 cells with this compound as described for the melanin content assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add L-DOPA solution to each well to initiate the reaction.

-

Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for 1-2 hours.

-

Tyrosinase activity is determined by the rate of increase in absorbance and can be expressed as a percentage of the untreated control.

Western Blot Analysis for MITF and Tyrosinase Expression

Materials:

-

B16-F10 cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MITF, Tyrosinase, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treating B16-F10 cells with this compound for the desired time, lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control.

Visualization

Caption: Experimental workflow for evaluating this compound in B16 cells.

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.

References

Application Note: HPLC Quantification of 4-Hexylresorcinol

Introduction

4-Hexylresorcinol is a versatile organic compound with applications in the food industry as an anti-browning agent and in pharmaceuticals for its antiseptic and anesthetic properties. Accurate and reliable quantification of 4-Hexylresorcinol in various matrices is crucial for quality control, regulatory compliance, and research and development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and accuracy. This application note provides a detailed protocol for the quantification of 4-Hexylresorcinol using reversed-phase HPLC with UV or fluorescence detection.

Principle of the Method

The method is based on the separation of 4-Hexylresorcinol from other components in the sample matrix using a reversed-phase C18 column. The separation is achieved by isocratic or gradient elution with a mobile phase typically consisting of a mixture of methanol or acetonitrile and water. The quantification is performed by detecting the analyte using a UV detector at approximately 280 nm or a fluorescence detector with excitation at 280 nm and emission at 310-320 nm. The concentration of 4-Hexylresorcinol is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

Preparation of Standard Solutions

a. Stock Standard Solution (e.g., 500 µg/mL):

-

Accurately weigh 50 mg of 4-Hexylresorcinol reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Store the stock solution in a brown glass bottle at -18°C for up to 6 months.[1]

b. Intermediate Standard Solution (e.g., 5 µg/mL):

-

Pipette 1 mL of the stock standard solution (500 µg/mL) into a 100 mL volumetric flask.

-

Dilute to volume with the mobile phase.

c. Working Standard Solutions for Calibration Curve:

-

Prepare a series of working standard solutions by further diluting the intermediate standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.02 - 50.0 mg/L).[2]

Sample Preparation

The sample preparation method will vary depending on the matrix.

a. Pharmaceutical Formulations (Creams/Lotions):

-

Accurately weigh a portion of the cream or lotion equivalent to a known amount of 4-Hexylresorcinol.

-

Disperse the sample in a suitable solvent such as methanol.

-

Use sonication to ensure complete dissolution of the analyte.

-

Transfer the solution to a volumetric flask and dilute to a known volume with the solvent.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

b. Food Matrix (e.g., Shrimp):

-

Homogenize a representative sample of the shrimp tissue.

-

Weigh a specific amount of the homogenized tissue (e.g., 5 g).

-